molecular formula C9H10O4S B054672 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid CAS No. 122308-24-1

3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid

Cat. No.: B054672
CAS No.: 122308-24-1
M. Wt: 213.23 g/mol
InChI Key: RXXLAMKEUHLEAN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid is an organic compound with the molecular formula C9H10O4S It is characterized by the presence of a methoxy group, a keto group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. One common method includes the reaction of thiophene-2-carboxaldehyde with methoxyacetic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing the mixture for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-3-oxo-2-(phenylmethyl)propanoic acid: Similar structure but with a phenyl group instead of a thiophene ring.

    3-Methoxy-3-oxo-2-(pyridin-2-ylmethyl)propanoic acid: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

3-Methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-13-9(12)7(8(10)11)5-6-3-2-4-14-6/h2-4,7H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXLAMKEUHLEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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